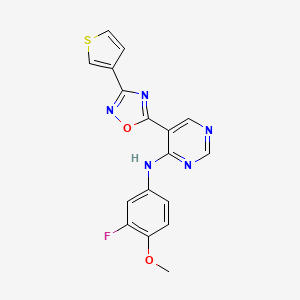
N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a novel chemical entity that appears to be related to a class of compounds with potential pesticidal and antimicrobial activities. The structure suggests the presence of multiple functional groups, such as a pyrimidin-4-amine core, a thiophene ring, and an oxadiazole moiety, which are known to confer various biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported using techniques such as the Gewald synthesis, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base to form aminothiophenes . Additionally, the Vilsmeier-Haack reaction has been employed to create 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to form Schiff bases . These methods indicate that the synthesis of the compound would likely involve multi-step reactions and the use of specialized reagents to introduce the various functional groups.
Molecular Structure Analysis
The molecular structure of related pyrimidin-4-amine derivatives has been confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of fluorine atoms would also allow for the use of 19F NMR spectroscopy to further elucidate the structure .
Chemical Reactions Analysis
The compound's functional groups suggest that it may undergo various chemical reactions. For instance, the oxadiazole moiety is known to participate in nucleophilic substitution reactions, and the amine group could be involved in the formation of Schiff bases or amide linkages . The thiophene ring could also undergo electrophilic aromatic substitution, given its electron-rich nature.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, related compounds have shown a range of biological activities. Pyrimidin-4-amine derivatives have demonstrated excellent insecticidal and fungicidal activities , and oxadiazole analogues have shown antimicrobial and anticancer properties . The presence of fluorine and methoxy groups would likely influence the lipophilicity and electronic properties of the molecule, potentially affecting its bioavailability and reactivity.
Wissenschaftliche Forschungsanwendungen
Antifungal and Anticancer Properties
Research has identified derivatives of the focal compound with significant antifungal and anticancer activities. For example, a study synthesized dimethylpyrimidin-derivatives that demonstrated potent antifungal effects against Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017). Furthermore, another research effort synthesized derivatives that showed considerable anticancer activity against various human cancer cell lines, underscoring their potential in cancer therapy (Yakantham et al., 2019).
Pesticidal Activities
The exploration of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has led to the discovery of compounds with broad-spectrum insecticidal and fungicidal activity. This study emphasizes the potential of these compounds in developing new pesticides with novel modes of action, contributing to agricultural sciences (Liu et al., 2021).
Electrochromic and Optoelectronic Applications
Significant progress has been made in the development of novel polyimides for electrochromic devices, highlighting the structural manipulation's impact on optoelectronic characteristics. This research illustrates the potential of derivatives in the field of material science, especially in applications related to electrochromic performances and devices (Constantin et al., 2019).
Antioxidant Activity
A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and characterized, showing significant in vitro antioxidant activity. This highlights the compound's derivatives as promising candidates for antioxidant applications, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Synthesis and Characterization
The synthesis and characterization of related compounds have provided a foundation for understanding their structural properties and reactivities. For instance, the preparation of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and various aldehydes showcased the versatile synthetic approaches and highlighted their antimicrobial activities (Puthran et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c1-24-14-3-2-11(6-13(14)18)21-16-12(7-19-9-20-16)17-22-15(23-25-17)10-4-5-26-8-10/h2-9H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPMFVWRIYJVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2547471.png)
![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)

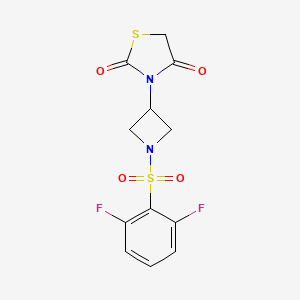
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)
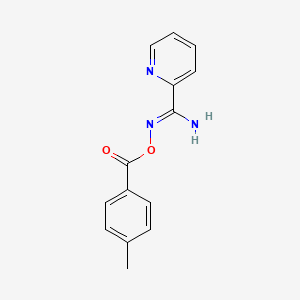
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)
![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2547480.png)
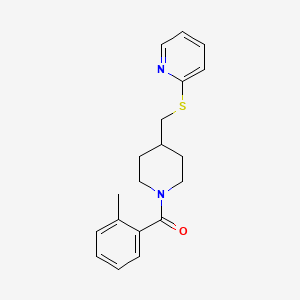
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)
![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)
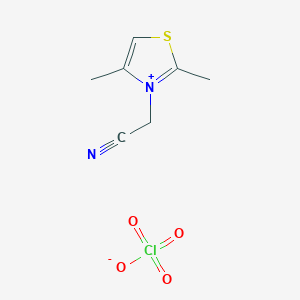
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)